molecular formula C19H16O4 B2935969 (Z)-2-(2-methylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one CAS No. 883248-78-0

(Z)-2-(2-methylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one

Cat. No.: B2935969
CAS No.: 883248-78-0
M. Wt: 308.333
InChI Key: VZWAPCQSYZJGFJ-NVMNQCDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(2-methylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a synthetic aurone derivative intended for research use only. Aurones are a class of flavonoids recognized as a privileged scaffold in medicinal chemistry due to their association with diverse pharmacological activities . This compound features a benzylidene group substituted with a methyl moiety at the 2-position and a 2-oxopropoxy chain at the 6-position of the benzofuran-3(2H)-one core. While specific biological data for this particular analog is not available in the searched literature, structurally similar aurones have been identified as potent inhibitors of enzymes like alkaline phosphatase (AP) and chorismate synthase . Research on aurone analogs has shown that specific substitutions on the benzylidene and benzofuranone rings are critical for modulating biological activity. For instance, the presence of dihydroxy groups on the benzofuranone ring and specific alkoxy chains on the benzylidene ring have been linked to potent inhibition of bacterial chorismate synthase, an enzyme in the shikimate pathway essential for bacterial survival . Furthermore, recent studies have highlighted that various synthetic aurone derivatives exhibit significant, non-competitive inhibitory activity against alkaline phosphatases, which are enzymes overexpressed in certain malignancies and bone diseases . The 2-oxopropoxy substituent in this compound may influence its physicochemical properties and binding affinity, making it a compound of interest for investigating structure-activity relationships in enzymatic inhibition studies. Researchers can explore its potential as a lead structure in developing novel therapeutic agents. This product is strictly for research purposes in a laboratory setting and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(2Z)-2-[(2-methylphenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O4/c1-12-5-3-4-6-14(12)9-18-19(21)16-8-7-15(10-17(16)23-18)22-11-13(2)20/h3-10H,11H2,1-2H3/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWAPCQSYZJGFJ-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(2-methylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a synthetic compound belonging to the class of benzofuran derivatives. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of key enzymes involved in various physiological processes.

Chemical Structure

The molecular formula of this compound is C18H17O3. It features a benzofuran core with a substituted benzylidene moiety, which is crucial for its biological activity.

1. Tyrosinase Inhibition

Tyrosinase is an enzyme that plays a pivotal role in melanin biosynthesis and is implicated in skin pigmentation disorders. Studies have shown that aurone derivatives, including compounds similar to this compound, can act as effective inhibitors of tyrosinase. The presence of hydroxyl groups on the aromatic rings enhances inhibitory activity, with optimal positions being 4 and 6 on the A-ring and 4' on the B-ring .

2. Inhibition of Amyloid Fiber Formation

Recent research has indicated that certain benzofuran derivatives can inhibit the aggregation of tau proteins, which are associated with neurodegenerative diseases such as Alzheimer's. The structure-activity relationship (SAR) studies highlight that compounds with multiple hydroxyl groups exhibit significant inhibition of amyloid fibril formation. This activity was assessed using techniques such as circular dichroism and atomic force microscopy, confirming the potential of these compounds in therapeutic applications against tauopathies .

Case Study 1: Tyrosinase Inhibition by Aurones

A study conducted by researchers focused on various aurones and their derivatives demonstrated that compounds with specific substitutions could significantly inhibit human tyrosinase activity. The most potent derivatives were found to possess multiple hydroxyl groups, which increased their binding affinity to the enzyme .

Case Study 2: Inhibition of Tau Aggregation

In another investigation, a series of benzofuran derivatives were tested for their ability to inhibit tau protein aggregation. The study utilized ThT fluorescence assays and AFM imaging to visualize the effects on fibril formation. Compounds similar to this compound showed promising results, suggesting their potential use in treating tau-related neurodegenerative diseases .

Data Tables

Biological Activity Compound IC50 Value Mechanism
Tyrosinase InhibitionThis compoundTBDCompetitive Inhibition
Tau Aggregation InhibitionSimilar Benzofuran DerivativeTBDDisruption of Fibril Formation

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional variations among benzofuran-3(2H)-one derivatives significantly impact their physicochemical properties and reactivity. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Benzylidene Substituent Position 6 Substituent Melting Point (°C) Key Spectral Data (¹H NMR, δ ppm)
(Z)-6-hydroxy-2-(4-methylbenzylidene)benzofuran-3(2H)-one 4-methylphenyl -OH Not reported Not available
(Z)-2-(2-bromobenzylidene)-6-hydroxybenzofuran-3(2H)-one 2-bromophenyl -OH Not reported Aromatic protons: 7.61 (d), 7.49 (d)
(Z)-6-hydroxy-2-(3-hydroxy-4-methoxybenzylidene)benzofuran-3(2H)-one (6y) 3-hydroxy-4-methoxyphenyl -OH 254.9–255.5 11.14 (s, -OH), 7.61 (d, J = 8.4 Hz)
(Z)-2-(3-fluorobenzylidene)-6-(2-methylprop-2-enoxy)benzofuran-3(2H)-one 3-fluorophenyl -O-(2-methylallyl) Not reported Not available
Target compound: (Z)-2-(2-methylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one 2-methylphenyl -O-(2-oxopropyl) Not reported Expected ketone signal: ~2.1–2.3 (s, CH3)

Key Findings from Structural Comparisons

Benzylidene Substituent Effects: Electron-donating groups (e.g., 4-methylphenyl in ) enhance stability of the benzylidene moiety via resonance but may reduce electrophilicity. Electron-withdrawing groups (e.g., 2-bromo in , 3-fluoro in ) increase reactivity toward nucleophilic addition due to reduced electron density on the benzylidene double bond. Hydroxy/methoxy groups (e.g., 6y in ) introduce hydrogen-bonding capacity, elevating melting points (e.g., 255°C for 6y vs. ~200°C for non-polar analogs).

Position 6 Substituent Effects: Hydroxyl groups (e.g., ) increase polarity and solubility in protic solvents but may limit stability under acidic/basic conditions. The 2-oxopropoxy group’s ketone may participate in Schiff base formation or redox reactions.

Synthetic Accessibility: Compounds with simple benzylidene substituents (e.g., methyl, bromo) are synthesized in high yields (>85%) via Knoevenagel condensation . Alkoxy group installation (e.g., 2-oxopropoxy) likely requires protection/deprotection strategies due to competing reactivity of the hydroxyl group.

Q & A

Q. What are the standard synthetic routes for (Z)-2-(2-methylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Knoevenagel condensation between benzofuran-3(2H)-one derivatives and aromatic aldehydes. Key steps include:

  • Aldehyde selection : 2-Methylbenzaldehyde for the benzylidene moiety.
  • Substitution at position 6 : Introducing 2-oxopropoxy via alkylation or nucleophilic substitution of a hydroxyl group (e.g., using bromoacetone).
  • Reaction optimization : Catalytic bases (e.g., piperidine) in ethanol under reflux, with yields improved by ultrasound-assisted methods (e.g., 59% yield in 18 minutes using NaDES solvents) .
  • Characterization : Confirm (Z)-stereochemistry via NOESY NMR and monitor reaction progress using TLC.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Essential techniques include:

  • 1H/13C NMR : Identify substituents (e.g., methylbenzylidene protons at δ 7.3–7.8 ppm, 2-oxopropoxy methyl groups at δ 2.1–2.3 ppm) and confirm the benzofuran core .
  • FTIR : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and ether linkages (C-O at ~1200 cm⁻¹) .
  • Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]+ via ESI-MS) and fragmentation patterns .

Q. How can researchers design initial biological screening assays for this compound?

Prioritize in vitro cytotoxicity assays :

  • Use MTT assays on cancer cell lines (e.g., MCF-7, MDA-MB-231) with IC50 calculations .
  • Include positive controls (e.g., doxorubicin) and assess selectivity via non-cancerous cell lines (e.g., HEK-293).
  • Screen for antimicrobial activity via broth microdilution (MIC values against Gram+/Gram- bacteria) .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays with standardized protocols (e.g., CellTiter-Glo® for ATP quantification) .
  • Mechanistic follow-up : Use flow cytometry to evaluate apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide DNA content analysis) .
  • Structural analogs : Compare activity of (Z)-isomer vs. (E)-isomer to rule out stereochemical confounding .

Q. How can computational methods enhance understanding of this compound's mechanism of action?

  • Molecular docking : Target proteins like NF-κB or DRAK2 using AutoDock Vina; validate binding poses with MD simulations .
  • QSAR modeling : Correlate substituent effects (e.g., 2-oxopropoxy vs. methoxy) with bioactivity to guide lead optimization .
  • ADMET prediction : Use SwissADME to assess pharmacokinetics (e.g., BBB permeability, CYP450 interactions) .

Q. What advanced synthetic approaches improve stereochemical purity or scalability?

  • Asymmetric catalysis : Employ chiral ligands (e.g., Pybox-Cu) for enantioselective synthesis (>90% ee) .
  • Green chemistry : Replace toxic solvents with deep eutectic solvents (e.g., L-proline/urea mixtures) to enhance sustainability .
  • Scale-up via flow chemistry : Optimize residence time and temperature for continuous production .

Q. How can researchers investigate the role of the 2-oxopropoxy group in modulating bioactivity?

  • Structure-activity relationship (SAR) studies : Synthesize analogs with varying alkoxy chains (e.g., 2-oxobutoxy, 2-oxopentoxy) and compare IC50 values .
  • Metabolic stability assays : Use liver microsomes to assess if the 2-oxopropoxy group enhances susceptibility to esterase-mediated hydrolysis .
  • X-ray crystallography : Resolve crystal structures to evaluate steric/electronic effects of the substituent on target binding .

Methodological Considerations Table

AspectBasic ApproachAdvanced Technique
Synthesis Knoevenagel condensation, reflux in ethanol Ultrasound-assisted synthesis (18 min, 59% yield) ; enantioselective Pybox-Cu catalysis
Characterization 1H NMR, FTIR, ESI-MS NOESY NMR for stereochemistry; X-ray crystallography
Biological Screening MTT cytotoxicity, MIC assays Flow cytometry (apoptosis), mitochondrial membrane potential assays
Computational Study Preliminary docking (AutoDock) MD simulations, QSAR modeling

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